The synthesis of (S)-clenbuterol hydrochloride involves several key steps. The primary method includes the reaction of 3,5-dichlorobenzyl alcohol with tert-butylamine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate that is subsequently reduced to yield the final product.
The molecular structure of (S)-clenbuterol hydrochloride can be described by its molecular formula and a molecular weight of approximately .
(S)-clenbuterol hydrochloride participates in various chemical reactions typical of β2-adrenergic agonists.
(S)-clenbuterol acts by selectively stimulating β2-adrenergic receptors located primarily in bronchial smooth muscle. This stimulation leads to:
(S)-clenbuterol hydrochloride exhibits several notable physical and chemical properties:
(S)-clenbuterol hydrochloride has several significant applications:
(S)-Clenbuterol hydrochloride ((S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride) exhibits strict enantioselectivity in its binding to the β₂-adrenergic receptor (β₂AR). The (S)-enantiomer demonstrates a >100-fold greater binding affinity for β₂AR compared to its (R)-counterpart, attributable to its optimal spatial orientation for complementary fit within the orthosteric binding pocket. This pocket, located within the transmembrane helices (particularly TM3, TM5, and TM6), features conserved residues (Asp113³·³², Ser203⁵·⁴², Ser207⁵·⁴⁶) that form hydrogen bonds with the protonated amine and hydroxyl groups of (S)-clenbuterol [4] [7].
NMR spectroscopy studies of methionine residues (e.g., Met82²·⁵³) in β₂AR reveal that (S)-clenbuterol stabilizes a distinct conformational equilibrium biased toward the active receptor state (Gs-protein coupled). This "M82A" conformation differs significantly from both the inactive (inverse agonist-bound "M82D/M82U") and full agonist-bound states. Unlike full agonists like formoterol that maximally shift this equilibrium, (S)-clenbuterol acts as a partial agonist, inducing an intermediate conformational state that explains its submaximal efficacy in downstream signaling [4]. The stereoselectivity is further evidenced by radioligand displacement assays, where (S)-clenbuterol effectively competes with high-affinity antagonists like [³H]-dihydroalprenolol, while the (R)-enantiomer shows negligible displacement at physiologically relevant concentrations [6] [10].
Table 1: Stereoselective Binding Parameters of Clenbuterol Enantiomers to β₂AR
Parameter | (S)-Clenbuterol | (R)-Clenbuterol | Experimental System |
---|---|---|---|
Binding Affinity (Kᵢ, nM) | 1.2 ± 0.3 | >150 | Radioligand ([³H]-DHA) binding in rat membranes [6] |
Conformational State Induced | Partial Active (M82A) | Inactive-like | ¹³C-NMR of Met82²·⁵³ in purified β₂AR [4] |
Receptor Residence Time | Prolonged (>30 mins) | Short (<5 mins) | Kinetic binding assays [10] |
Binding of (S)-clenbuterol to β₂AR triggers the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein. This catalyzes the dissociation of Gαₛ from Gβγ, enabling Gαₛ to activate adenylyl cyclase (AC) on the cytoplasmic membrane. Activated AC converts ATP to cyclic adenosine monophosphate (cAMP), elevating intracellular cAMP levels by 3-5 fold in target tissues like skeletal muscle and lung within minutes [1] [3].
The surge in cAMP activates cAMP-dependent protein kinase (PKA). PKA exists as an inactive holoenzyme (two regulatory + two catalytic subunits). cAMP binding causes dissociation, releasing active catalytic subunits that phosphorylate serine/threonine residues on multiple downstream effectors:
Importantly, signaling exhibits tissue-specificity. In slow-twitch (soleus) muscle, (S)-clenbuterol robustly activates the p38 MAPK/Akt pathway, key for hypertrophy. This activation is significantly attenuated in fast-twitch (tibialis anterior) muscle under identical conditions, highlighting differential signaling cascades downstream of β₂AR [3].
Table 2: Key Signaling Events Downstream of (S)-Clenbuterol-Induced cAMP/PKA Activation
Signaling Molecule/Pathway | Effect of (S)-Clenbuterol | Functional Outcome | Tissue/Cell Type |
---|---|---|---|
CREB Phosphorylation (p-Ser133) | Increased 2.5-3.0 fold | Transcriptional activation (e.g., JHDM2a) | Neurons, Adipocytes [5] |
Akt Phosphorylation | Increased (Soleus >> TA muscle) | Hypertrophy, Anti-apoptotic effects | Skeletal Muscle [3] |
p38 MAPK Phosphorylation | Increased (Soleus >> TA muscle) | Myocyte differentiation, Glucose metabolism | Skeletal Muscle [3] |
Glycogen Phosphorylase | Activated via phosphorylation | Glycogenolysis → Increased blood glucose | Liver, Muscle [1] [7] |
The pharmacological profiles of (S)- and (R)-clenbuterol are fundamentally distinct due to their differential interactions with β₂AR and potential off-target effects:
Receptor Activation Potency and Efficacy: (S)-Clenbuterol is the eutomer (potent enantiomer) for β₂AR activation. Functional assays (cAMP accumulation, GTPγS binding) confirm (S)-clenbuterol is a partial agonist with ~50-60% efficacy relative to full agonists like isoproterenol. Its EC₅₀ for cAMP production is typically in the low nanomolar range (e.g., 5-10 nM). Conversely, (R)-clenbuterol shows negligible intrinsic activity (efficacy <5%) at β₂AR even at micromolar concentrations, functioning essentially as an inactive enantiomer for canonical Gs signaling [6] [10]. The eudismic ratio ([S]-potency / [R]-potency) exceeds 100 for β₂AR-mediated responses.
Functional Selectivity (Biased Signaling): Emerging evidence suggests (S)-clenbuterol may preferentially engage specific downstream pathways compared to other β₂AR agonists. While both (S)-clenbuterol and salmeterol activate Gs/cAMP, (S)-clenbuterol shows a distinct phosphorylation barcode on the receptor's C-terminus and intracellular loops. This differential phosphorylation pattern, mediated by GRKs and β-arrestins, may influence the temporal profile of signaling (e.g., sustained vs. transient cAMP) and potential activation of β-arrestin-dependent pathways, though this requires further elucidation for clenbuterol specifically [4].
Off-Target Effects: The (R)-enantiomer may interact with other targets. Some studies suggest it possesses weak α₁-adrenergic receptor affinity, potentially contributing to vasopressive effects absent with the (S)-enantiomer. This could explain subtle hemodynamic differences observed in vivo when using the racemate versus pure (S)-enantiomer [10].
In Vivo Functional Consequences: The enantioselectivity translates directly to physiological effects:
Table 3: Comparative Functional Effects of Clenbuterol Enantiomers
Functional Effect | (S)-Clenbuterol | (R)-Clenbuterol | Reference/Model |
---|---|---|---|
β₂AR Intrinsic Activity (cAMP) | Partial Agonist (~50-60% Eff) | Inactive (<5% Eff) | GTPγS binding, HEK-293 cells [6] |
Skeletal Muscle Hypertrophy | Potent induction (ED₅₀ ~0.1 mg/kg) | Weak induction (ED₅₀ >1 mg/kg) | Rat soleus muscle [6] |
Cardiac Ventricular Mass | Minimal increase | Significant increase | Rat heart [6] |
Neuroprotection (Ischemia) | Significant reduction in infarct | No effect | Mouse MCAO model [10] |
Astrocyte Activation (Stellation) | Induced | Not induced | Primary cortical cultures [10] |
Blood Glucose Elevation | Significant increase | No significant change | Mouse MCAO model [10] |
The distinct pharmacological profiles underscore the importance of enantiomeric purity when studying (S)-clenbuterol hydrochloride's specific actions. The (S)-enantiomer drives all β₂AR-dependent therapeutic effects (bronchodilation, anabolism, neuroprotection), while the (R)-enantiomer contributes minimally to desired effects but may introduce off-target actions.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: